4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
4-(2-Methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a pyrimido-isoquinoline core substituted with a 2-methoxyethyl group at position 2. The 2-methoxyethyl substituent likely enhances solubility and pharmacokinetic properties compared to simpler alkyl or aryl analogs, making it a candidate for optimization in drug discovery .
Properties
IUPAC Name |
4-(2-methoxyethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-21-6-5-17-12-11(13(19)16-14(17)20)8-3-2-4-10(18)9(8)7-15-12/h7H,2-6H2,1H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEWVZHKFZCBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic compound belonging to the isoquinoline family. It possesses a unique structure that integrates a pyrimidine ring with an isoquinoline skeleton. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₉N₃O₅, indicating a high degree of complexity. The presence of methoxy groups enhances its solubility and potential reactivity. The structural features contribute to its biological activity by allowing interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | Effect | EC50 (μM) |
|---|---|---|---|
| Breast Cancer | MCF-7 | Growth inhibition | < 25 |
| Colon Cancer | HT-29 | Induction of apoptosis | < 25 |
| Lung Cancer | A549 | Cell cycle arrest | < 25 |
The mechanism by which this compound exerts its anticancer effects is believed to involve multiple pathways including the inhibition of cell proliferation and induction of apoptosis through mitochondrial perturbation and reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial and fungal pathogens. Preliminary studies suggest that it disrupts microbial cell membranes:
| Microorganism | Type | Effect | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Bacteria | Growth inhibition | 15 |
| Escherichia coli | Bacteria | Growth inhibition | 20 |
| Candida albicans | Fungi | Growth inhibition | 10 |
The exact mechanisms are still under investigation but may involve interference with cell membrane integrity and function .
Case Studies
- Anticancer Efficacy in Breast Cancer Models
- A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 10 μM.
- Antimicrobial Activity Against Fungal Infections
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Observations :
- This modification may enhance membrane permeability and reduce toxicity .
- Bioactivity Trends : Methyl-substituted derivatives (e.g., Compound 28) exhibit potent Gram-positive activity (MIC 0.5 µg/mL), while thioaryl analogs (e.g., Compound 43) show moderate activity, suggesting electron-withdrawing groups may reduce efficacy .
Ring System and Electronic Effects
Pyrimidoisoquinoline derivatives vary in oxidation states and ring saturation:
- Tetraone vs. Trione Systems: The target compound’s trione system (three ketone groups) differs from tetraone analogs (e.g., 2,4,6-trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10-tetraone in ). Reduced ketone count may balance redox activity and solubility, critical for avoiding off-target effects .
- Ring Saturation: Dihydro (partial saturation) in the target compound vs. Dihydro derivatives often exhibit better solubility and metabolic stability .
Mechanistic and Pharmacodynamic Insights
- Antimicrobial Action: Pyrimidoisoquinolines likely target bacterial topoisomerases or disrupt membrane integrity. Compound 28’s MRSA potency (2× vancomycin) correlates with enhanced lipophilicity from methyl groups, whereas the target compound’s methoxyethyl group may favor target-specific binding over nonspecific membrane disruption .
- Anticancer Potential: highlights that pyrimido[4,5-c]isoquinoline derivatives (e.g., ring system 4b) show moderate anticancer activity, but phenylamino-substituted analogs (e.g., 4c) are more potent. The target compound’s trione system may offer a unique redox profile for selective cytotoxicity .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Analysis :
- Higher melting points (e.g., >300°C in ) correlate with increased aromaticity and hydrogen bonding. The target compound’s methoxyethyl group may lower melting points compared to methyl analogs, improving formulation flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
